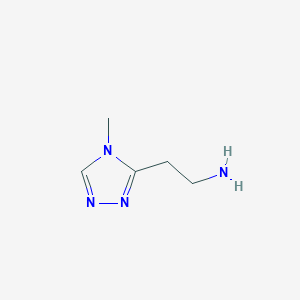

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine

CAS No.: 744994-00-1

Cat. No.: VC2466224

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 744994-00-1 |

|---|---|

| Molecular Formula | C5H10N4 |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | 2-(4-methyl-1,2,4-triazol-3-yl)ethanamine |

| Standard InChI | InChI=1S/C5H10N4/c1-9-4-7-8-5(9)2-3-6/h4H,2-3,6H2,1H3 |

| Standard InChI Key | OUROGIJRFJQLAW-UHFFFAOYSA-N |

| SMILES | CN1C=NN=C1CCN |

| Canonical SMILES | CN1C=NN=C1CCN |

Introduction

Chemical Identity and Structure

2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is characterized by a five-membered 1,2,4-triazole ring system with a methyl group attached to the N4 position and an ethanamine side chain at the C3 position. This specific structural arrangement distinguishes it from similar compounds with different substitution patterns, such as its 5-methyl isomer .

The compound is identified by several key identifiers in chemical databases:

The chemical structure consists of a triazole ring (a five-membered heterocyclic ring containing three nitrogen atoms) with specific substitutions that give the compound its unique chemical properties. The 1,2,4-triazole core is a common structural motif found in various pharmaceutical compounds and agricultural chemicals due to its stability and biological activity potential.

Structural Representation

The molecular structure features:

-

A 1,2,4-triazole ring (three nitrogen atoms at positions 1, 2, and 4)

-

A methyl group (CH3) attached to the N4 position

-

A two-carbon aminoethyl chain (CH2CH2NH2) at the C3 position of the triazole ring

Physical and Chemical Properties

The physical and chemical properties of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine have been determined through both experimental measurements and computational methods. These properties provide insights into the compound's behavior in different environments and its potential interactions with biological systems.

Basic Physical Properties

Table 1: Basic Physical Properties of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 126.16 g/mol | Computed |

| Exact Mass | 126.090546336 Da | Computed |

| Physical State | Solid (predicted) | Based on structure |

| Appearance | Not reported | - |

Computed Chemical Properties

The following properties have been computationally determined and provide insights into the compound's potential behavior in biological systems and chemical reactions:

Table 2: Computed Chemical Properties

| Property | Value | Method |

|---|---|---|

| XLogP3-AA | -1.2 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |

The negative XLogP3-AA value (-1.2) indicates that the compound is hydrophilic and likely has good water solubility. This property is consistent with the presence of multiple nitrogen atoms that can participate in hydrogen bonding with water molecules. The compound has one hydrogen bond donor (the primary amine group) and three hydrogen bond acceptors (the nitrogen atoms in the triazole ring), which further supports its potential for water solubility and interaction with biological targets.

| Supplier | Location | Contact Information | Product Count |

|---|---|---|---|

| Block Chemical Technology (Shanghai) Co., Ltd. | China | Tel: 021-20432219, Email: li_jinfei@acblock-lab.com | 11,319 products |

| Matrix Scientific | United States | Tel: 803-788-9494, Email: sales@matrixscientific.com | 6,632 products |

These suppliers specialize in research chemicals and custom synthesis, suggesting that the compound is primarily used in research settings rather than industrial applications. The availability through multiple suppliers indicates that the compound can be produced with sufficient purity for research purposes.

The subtle structural differences between these compounds could result in significant changes in biological activity and physicochemical properties, highlighting the importance of precise structural characterization in research involving these molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume